
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique structural and electronic properties. This compound is characterized by the presence of a fluorene core substituted with dihexyl, trimethylsilyl, and boronic acid groups, making it a versatile building block in organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: 2,7-Dibromo-9,9-dihexylfluorene is prepared by brominating 9,9-dihexylfluorene.
Trimethylsilylation: The brominated compound is then reacted with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent such as toluene or ethanol.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to displace the trimethylsilyl group.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields alcohols or ketones depending on the conditions.
Substitution: Results in the formation of new organosilicon compounds.
Scientific Research Applications
Chemistry
In chemistry, (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology
While direct biological applications of this compound are less common, its derivatives can be used in the development of fluorescent probes and sensors due to the fluorene core’s photophysical properties.
Medicine
In medicinal chemistry, derivatives of this compound can be explored for drug development, particularly in designing molecules that can interact with biological targets through boron-containing functional groups.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics .
Mechanism of Action
The mechanism by which (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Similar Compounds
9,9-Dihexylfluorene: Lacks the boronic acid and trimethylsilyl groups, making it less versatile in cross-coupling reactions.
7-Bromo-9,9-dihexylfluorene: Contains a bromine atom instead of the boronic acid group, limiting its reactivity in certain reactions.
9,9-Dihexyl-7-(trimethylsilyl)-9H-fluorene: Similar structure but without the boronic acid group, reducing its utility in Suzuki-Miyaura coupling.
Uniqueness
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is unique due to the combination of the boronic acid and trimethylsilyl groups on the fluorene core. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
871468-23-4 |
|---|---|
Molecular Formula |
C28H43BO2Si |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3 |
InChI Key |
VKUJTJNTVLWDEM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


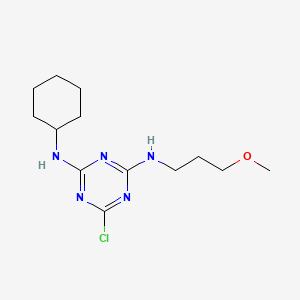
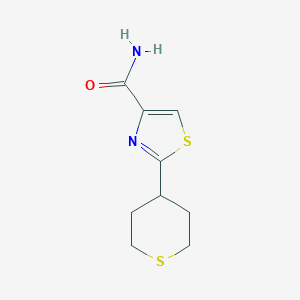

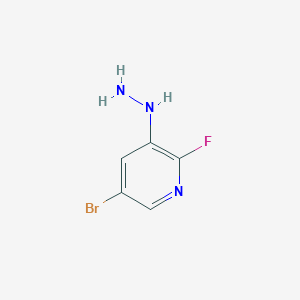

![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
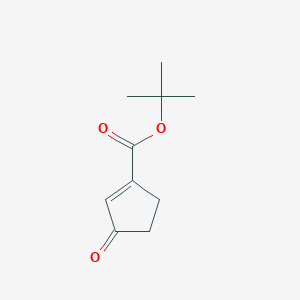

![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
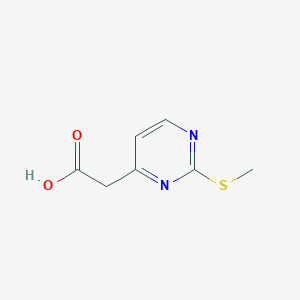
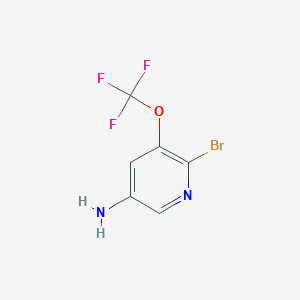
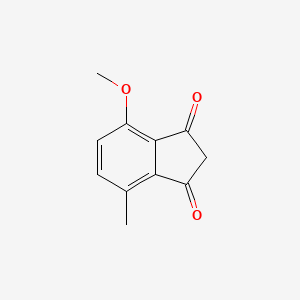
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
